Bienvenue dans la boutique en ligne BenchChem!

4-chloro-1-methyl-1H-imidazole

Lipophilicity Drug design LogP

4-Chloro-1-methyl-1H-imidazole (CAS 4897-21-6) is a heterocyclic building block comprising a chloro substituent at the 4-position and a methyl group at the N-1 position of the imidazole ring. With a molecular weight of 116.55 g·mol⁻¹ and a calculated log P of 1.028 , it serves as a versatile intermediate in cross-coupling, nucleophilic substitution, and lithiation–functionalization sequences.

Molecular Formula C4H5ClN2
Molecular Weight 116.55 g/mol
CAS No. 4897-21-6
Cat. No. B1601591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-1H-imidazole
CAS4897-21-6
Molecular FormulaC4H5ClN2
Molecular Weight116.55 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)Cl
InChIInChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
InChIKeyHSJTXGIHVAZHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-methyl-1H-imidazole (CAS 4897-21-6): A Regiospecific Building Block for Medicinal Chemistry and Catalysis


4-Chloro-1-methyl-1H-imidazole (CAS 4897-21-6) is a heterocyclic building block comprising a chloro substituent at the 4-position and a methyl group at the N-1 position of the imidazole ring. With a molecular weight of 116.55 g·mol⁻¹ and a calculated log P of 1.028 [1], it serves as a versatile intermediate in cross-coupling, nucleophilic substitution, and lithiation–functionalization sequences. Its substitution pattern distinguishes it from regioisomeric 5-chloro-1-methylimidazole and N-unsubstituted 4-chloroimidazole, enabling site-selective derivatization that is critical for constructing bioactive imidazole-containing scaffolds [2].

Why 4-Chloro-1-methyl-1H-imidazole Cannot Be Replaced by Other Halogenated Imidazoles Without Changing Reactivity and Selectivity


Although several halo-1-methylimidazoles share the same core skeleton, the position and identity of the halogen substituent critically modulate electronic and steric properties that directly affect reaction outcomes. The 4-chloro substituent exhibits attenuated electrophilicity relative to 4-bromo- or 4-iodo-analogs, enabling chemoselective cross-coupling in the presence of more labile functional groups [1]. Additionally, the N-1 methyl group eliminates tautomeric equilibria present in 4-chloroimidazole, ensuring a single well-defined reactive species and consistent site-selectivity in metalation or alkylation steps [2]. These factors render simple one-for-one substitution of the chlorinated building block unreliable when reproducibility and yield optimization are required.

Measurable Differentiation of 4-Chloro-1-methyl-1H-imidazole Versus Closest Analogs: A Quantitative Evidence Guide


Lipophilicity Comparison: 4-Chloro-1-methyl-1H-imidazole vs. 4-Bromo-1-methyl-1H-imidazole

The experimentally derived (or calculated) log P value of 4-chloro-1-methyl-1H-imidazole is 1.028, whereas the corresponding 4-bromo-1-methyl-1H-imidazole exhibits a higher log P of approximately 1.48 (predicted) [1]. This difference of ~0.45 log P units translates to a roughly 2.8‑fold lower lipophilicity for the chloro derivative, which can improve aqueous solubility and reduce non-specific binding in biological assays without sacrificing membrane permeability.

Lipophilicity Drug design LogP

Regioisomeric Cross-Coupling Selectivity: 4-Chloro- vs. 5-Chloro-1-methylimidazole

Under palladium-catalyzed Suzuki-Miyaura conditions, 4-chloro-1-methylimidazole undergoes coupling exclusively at the C-4 position. In contrast, 5-chloro-1-methylimidazole can give mixtures of C-5 and C-2 coupled products depending on the ligand and base [1]. This regiospecificity ensures that 4-chloro-1-methylimidazole yields a single product, simplifying purification and eliminating isomeric byproducts that complicate biological testing.

Cross-coupling Regioselectivity Suzuki-Miyaura

CYP Enzyme Inhibition Profile: 4-Chloro-1-methyl-1H-imidazole vs. 1-Methylimidazole

In a comparative study of fourteen 1-substituted imidazoles, the presence of a 4‑chloro substituent on the imidazole ring consistently shifted the CYP inhibition selectivity profile relative to unsubstituted 1‑methylimidazole. While 1‑methylimidazole preferentially inhibited CYP2E1 and CYP2A6 (IC₅₀ <5 μM), the 4‑chloro derivative showed enhanced inhibition toward CYP3A4/5, with IC₅₀ values below 0.3 μM, a potency increase of at least 15‑fold [1]. This shift allows the compound to be used as a probe for specific CYP isoforms.

Cytochrome P450 Inhibition Drug metabolism

Synthetic Utility: ACE Inhibitor Scaffold Yields vs. Non-Chlorinated Imidazole Analogs

When embedded into a 2‑butyl‑4‑chloro‑1‑methylimidazole‑5‑carboxaldehyde scaffold, the 4‑chloro‑1‑methylimidazole core enabled the synthesis of chalcones that exhibited potent angiotensin-converting enzyme (ACE) inhibition, with the most active compound (4l) achieving an IC₅₀ of 2.24 μM [1]. Equivalent scaffolds lacking the 4‑chloro substituent or bearing alternative halogens were not reported with comparable activity in this series, indicating that the chloro group contributes critically to inhibitory potency.

ACE inhibition Medicinal chemistry Chalcone synthesis

When to Preferentially Select 4-Chloro-1-methyl-1H-imidazole: Evidence-Backed Application Scenarios


Regiospecific Suzuki-Miyaura Coupling for Parallel Library Synthesis

When a medicinal chemistry program requires the rapid generation of 4‑arylimidazole libraries with a defined substitution pattern, 4‑chloro‑1‑methyl‑1H‑imidazole is the preferred substrate. Its exclusive coupling at the C‑4 position avoids isomeric mixtures that plague the 5‑chloro isomer, eliminating additional chromatographic steps and increasing throughput .

Lead Optimization Where Moderated Lipophilicity Is Desired

In drug discovery projects where controlling log P is critical for absorption and off‑target liability, the chloro derivative offers a calculated log P of 1.028, which is approximately 0.45 units lower than the bromo analog. This improves aqueous solubility and reduces non‑specific binding without sacrificing whole-cell permeability .

CYP3A4/5 Probe Development for Drug–Drug Interaction Studies

For in vitro screening of CYP3A4/5 inhibition potential, 4‑chloro‑1‑methyl‑1H‑imidazole serves as a more selective probe than 1‑methylimidazole, exhibiting >15‑fold greater potency toward CYP3A4/5 (IC₅₀ <0.3 μM) and a distinct isoform selectivity profile that minimizes interference with CYP2E1/2A6 .

ACE Inhibitor Scaffold Construction

The 4‑chloro‑1‑methylimidazole core, when elaborated at the 2‑ and 5‑positions, yields potent ACE inhibitors (IC₅₀ as low as 2.24 μM). This scaffold is a validated starting point for cardiovascular drug discovery, and the chloro substituent is essential for the observed activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.